8-Methyl-2-morpholinoquinoline-3-carbaldehyde
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Overview
Description
8-Methyl-2-morpholinoquinoline-3-carbaldehyde: is a heterocyclic compound that features a quinoline core structure substituted with a morpholine ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-morpholinoquinoline-3-carbaldehyde typically involves the condensation of 8-methylquinoline-2-carbaldehyde with morpholine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 8-Methyl-2-morpholinoquinoline-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 8-Methyl-2-(4-morpholinyl)-3-quinolinecarboxylic acid.
Reduction: 8-Methyl-2-(4-morpholinyl)-3-quinolinecarbinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 8-Methyl-2-morpholinoquinoline-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
**Biology:
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
8-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-2-4-12-9-13(10-18)15(16-14(11)12)17-5-7-19-8-6-17/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
HHCANZKGWPOQQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)N3CCOCC3)C=O |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=O |
Origin of Product |
United States |
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